Cas no 70967-94-1 (AC-ALA-ALA-PRO-PHE-PNA)

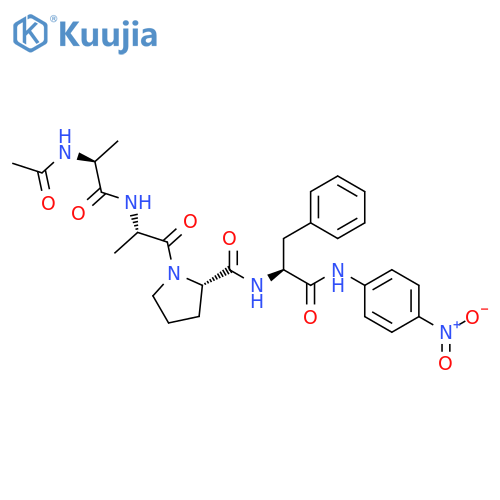

AC-ALA-ALA-PRO-PHE-PNA structure

商品名:AC-ALA-ALA-PRO-PHE-PNA

AC-ALA-ALA-PRO-PHE-PNA 化学的及び物理的性質

名前と識別子

-

- AC-ALA-ALA-PRO-PHE-PNA

- ACETYL-ALA-ALA-PRO-PHE-P-NITROANILIDE

- SCHEMBL11103910

- 70967-94-1

- (2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

- (S)-1-((S)-2-((S)-2-acetamidopropanamido)propanoyl)-N-((S)-1-(4-nitrophenylamino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide

-

- インチ: InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38)/t17-,18-,23-,24-/m0/s1

- InChIKey: XZGCJQOGNCUSAN-MQQADFIWSA-N

- ほほえんだ: C[C@H](NC(C)=O)C(N[C@H](C(N1CCC[C@H]1C(N[C@H](C(NC2=CC=C([N+]([O-])=O)C=C2)=O)CC3=CC=CC=C3)=O)=O)C)=O

計算された属性

- せいみつぶんしりょう: 566.24900

- どういたいしつりょう: 566.24889744g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 41

- 回転可能化学結合数: 16

- 複雑さ: 972

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 183Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 182.53000

- LogP: 2.98790

AC-ALA-ALA-PRO-PHE-PNA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A217205-50mg |

Ac-Ala-Ala-Pro-Phe-pNA |

70967-94-1 | 50mg |

$ 1845.00 | 2022-06-08 | ||

| TRC | A217205-25mg |

Ac-Ala-Ala-Pro-Phe-pNA |

70967-94-1 | 25mg |

$ 1155.00 | 2022-06-08 | ||

| TRC | A217205-10mg |

Ac-Ala-Ala-Pro-Phe-pNA |

70967-94-1 | 10mg |

$ 560.00 | 2022-06-08 |

AC-ALA-ALA-PRO-PHE-PNA 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

70967-94-1 (AC-ALA-ALA-PRO-PHE-PNA) 関連製品

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

atkchemica

(CAS:70967-94-1)AC-ALA-ALA-PRO-PHE-PNA

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ